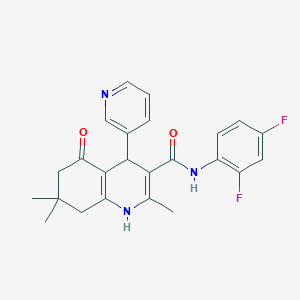
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, commonly known as DPA-714, is a novel and potent ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in various physiological and pathological processes, including inflammation, oxidative stress, and cell death. DPA-714 has been extensively studied for its potential applications in imaging and therapy of various diseases, including cancer, neurodegenerative disorders, and inflammation.
Wirkmechanismus
DPA-714 binds to N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide with high affinity and specificity, leading to the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell death. The exact mechanism of action of DPA-714 is still under investigation, but it is believed to involve the regulation of mitochondrial function, intracellular calcium signaling, and immune response.
Biochemical and physiological effects:
DPA-714 has been shown to have various biochemical and physiological effects, including the modulation of immune response, the reduction of oxidative stress, and the regulation of mitochondrial function. DPA-714 has also been shown to have anti-inflammatory and anti-tumor effects in various preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
DPA-714 has several advantages for lab experiments, including its high affinity and specificity for N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, its availability in various forms, and its compatibility with various labeling and conjugation methods. However, DPA-714 also has some limitations, including its potential toxicity, its limited stability in vivo, and its potential interference with other signaling pathways.
Zukünftige Richtungen
There are several future directions for the research on DPA-714, including the development of new imaging and therapeutic applications, the investigation of its mechanism of action, and the exploration of its potential applications in various diseases. Some of the specific future directions include:
1. Development of new PET tracers based on DPA-714 for in vivo imaging of N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide expression in various tissues.
2. Investigation of the potential applications of DPA-714 in the therapy of various diseases, including cancer, neurodegenerative disorders, and inflammation.
3. Exploration of the potential synergy between DPA-714 and other drugs or therapies in the treatment of various diseases.
4. Investigation of the potential side effects and toxicity of DPA-714 in vivo.
5. Development of new methods for the synthesis, labeling, and conjugation of DPA-714 for various applications.
In conclusion, DPA-714 is a novel and potent ligand for N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide that has potential applications in imaging and therapy of various diseases. Further research is needed to fully understand its mechanism of action, potential side effects, and optimal applications in various diseases.
Synthesemethoden
DPA-714 can be synthesized using various methods, including the condensation of 2,4-difluorobenzoyl chloride with 3-pyridinecarboxylic acid, followed by the reaction with 2,7,7-trimethyl-5-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide in the presence of a base. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
DPA-714 has been extensively studied for its applications in imaging and therapy of various diseases. In imaging, DPA-714 can be labeled with various isotopes, such as ^11C, ^18F, and ^123I, and used as a positron emission tomography (PET) tracer for in vivo imaging of N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide expression in various tissues. In therapy, DPA-714 can be conjugated with various drugs, such as chemotherapeutic agents or radionuclides, and used for targeted therapy of various diseases.
Eigenschaften
Produktname |
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molekularformel |
C24H23F2N3O2 |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
N-(2,4-difluorophenyl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H23F2N3O2/c1-13-20(23(31)29-17-7-6-15(25)9-16(17)26)21(14-5-4-8-27-12-14)22-18(28-13)10-24(2,3)11-19(22)30/h4-9,12,21,28H,10-11H2,1-3H3,(H,29,31) |
InChI-Schlüssel |
ICDQVGJOUYGNEB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-amino-6-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B303726.png)
![2-{[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B303727.png)
![2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine](/img/structure/B303731.png)




